molecular formula C19H17ClO5S B5154195 4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE

4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE

Cat. No.: B5154195
M. Wt: 392.9 g/mol
InChI Key: IOFFZFJPAXHVJM-UHFFFAOYSA-N
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Description

4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a butyl group, a chlorine atom, and a benzenesulfonate ester, which contribute to its unique chemical properties.

Properties

IUPAC Name

(4-butyl-6-chloro-2-oxochromen-7-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO5S/c1-2-3-7-13-10-19(21)24-17-12-18(16(20)11-15(13)17)25-26(22,23)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFFZFJPAXHVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the coumarin core.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Derivatives with different substituents replacing the chlorine atom.

    Oxidation: Oxidized forms of the coumarin core.

    Hydrolysis: 4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL and benzenesulfonic acid.

Scientific Research Applications

4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE involves its interaction with various molecular targets. The compound can inhibit enzymes like bacterial DNA gyrase, leading to antimicrobial effects . It may also modulate inflammatory pathways by interacting with specific receptors and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 1-BENZENESULFONATE is unique due to the presence of the benzenesulfonate ester, which imparts distinct

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